Rubrofusarin-6-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

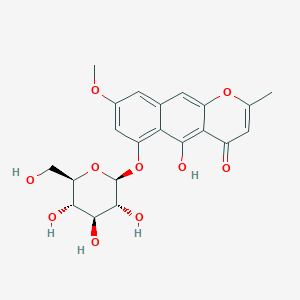

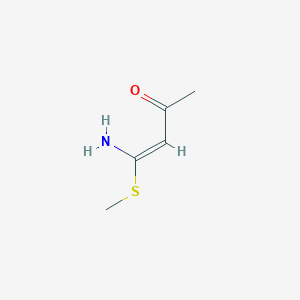

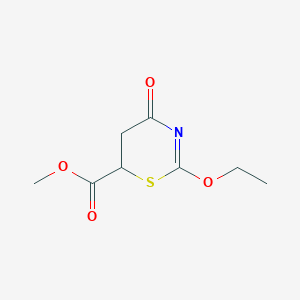

Rubrofusarin-6-glucoside belongs to the class of organic compounds known as oligosaccharides . It is a natural product found in Senna quinquangulata, Senna obtusifolia, and Senna tora . It is a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 87.36 μM . It can be used in the study of comorbid diabetes and depression .

Synthesis Analysis

The biosynthetic pathway for rubrofusarin has been established in S. cerevisiae . The Fusarium graminearum gene encoding polyketide synthase 12 (PKS12) was heterologously co-expressed with the Aspergillus fumigatus gene encoding phosphopantetheinyl transferase (npgA) resulting in production of YWA1 . This aromatic heptaketide intermediate was converted into nor-rubrofusarin upon expression of the dehydratase gene aurZ from the aurofusarin gene cluster of F. graminearum . Final conversion into rubrofusarin was achieved by expression of the O-methyltransferase encoding gene aurJ .Molecular Structure Analysis

The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 56 bond(s) . A study showed that nor-rubrofusarin 6-O-β-D-glucoside had a binding energy of −8.34 kcal/mol in the allosteric inhibition mode with BACE1 and formed six hydrogen bonds with Gln303, Gln304, Glu339, and Gly156 .Chemical Reactions Analysis

This compound belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds .Physical and Chemical Properties Analysis

The this compound molecule contains a total of 56 bond(s) .Wissenschaftliche Forschungsanwendungen

Human, Animal, and Plant Health

Glucosinolates (GSs) and their hydrolysis products (GSHPs) are recognized for their significant biological activities and mechanisms of action. These compounds have been identified as playing a crucial role in human and animal health, offering therapeutic and preventive benefits against diseases. Moreover, they serve as defense chemicals in plants and are utilized in the food industry as preservatives. The levels of GS/GSHP in plants can be enhanced through biotic/abiotic stresses and phytohormone applications. Their availability and bioactivity are directly related to their content at the source, influenced by food preparation, processing, and extraction methods. Advanced research is needed to explore and improve GS-rich sources, understand their pharmacokinetics, and their molecular modes of action to optimize their use in promoting health (Maina et al., 2020).

Anti-Tumour and Antimicrobial Properties

Two glucosinolate family members, sinigrin and glucoraphanin, convert into bioactive forms, allyl isothiocyanate (AITC) and sulphoraphanin (SFN), through β-sulphoglucosidase myrosinase or gut microbiota. These compounds are part of plants' sophisticated defense systems against parasitic attacks and demonstrate therapeutic utility as antimicrobials against clinically important bacteria and fungi. AITC and SFN show potency comparable to Vancomycin against antibiotic-resistant “priority pathogens” listed by the World Health Organization. They also act as anti-cancer agents by inducing phase II antioxidant enzymes that inactivate potential carcinogens. Moreover, glucosinolates are useful in preventing bacterial and fungal spoilage of food products in advanced atmospheric packaging technology, enhancing the shelf-life of these products (Melrose, 2019).

Wirkmechanismus

Rubrofusarin-6-O-β-D-glucopyranoside is a protein tyrosine phosphatase 1B (PTP1B) inhibitor . It can be used in the study of comorbid diabetes and depression . A study showed that nor-rubrofusarin 6-O-β-D-glucoside had a binding energy of −8.34 kcal/mol in the allosteric inhibition mode with BACE1 and formed six hydrogen bonds with Gln303, Gln304, Glu339, and Gly156 .

Safety and Hazards

Eigenschaften

CAS-Nummer |

132922-80-6 |

|---|---|

Molekularformel |

C21H22O10 |

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |

InChI |

InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3/t14-,17-,19+,20-,21-/m1/s1 |

InChI-Schlüssel |

CDMUGCVTTUOCFT-IAAKTDFRSA-N |

Isomerische SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Kanonische SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

| 132922-80-6 | |

Synonyme |

rubrofusarin-6-glucoside |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)